molecular formula C11H10O2 B7725123 5-Phenylpenta-2,4-dienoic acid CAS No. 38446-98-9

5-Phenylpenta-2,4-dienoic acid

Cat. No. B7725123
CAS RN: 38446-98-9
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Patent
US08368851B2

Procedure details

432 g of cyclohexanone and 3 g of azobisisobutyronitrile were poured into a five-necked reaction vessel having a capacity of one litter. Then, while introducing nitrogen gas into the reaction vessel, the resultant mixture was heated to 80° C. Then, a mixed liquid constituted by 98.9 g of styrene and 9.1 g of acrylic acid was added drop-wise to the above mixture taking two hours. 30 minutes after finishing of the dropping of the mixed liquid, 3 g of azoisobutyronitrile was added to the resultant mixture and the mixture thus obtained was heated for 5 hours to obtain a styrene-acrylic acid copolymer. The weight average molecular weight of the styrene-acrylic acid copolymer thus obtained was 6900.
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.9 g
Type
reactant
Reaction Step Three
Quantity
9.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
azoisobutyronitrile
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[C:28]([OH:32])(=[O:31])[CH:29]=[CH2:30]>>[CH:20]([CH:30]=[CH:29][C:28]([OH:32])=[O:31])=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
432 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
3 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
98.9 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
azoisobutyronitrile
Quantity
3 g
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, while introducing nitrogen gas into the reaction vessel
ADDITION
Type
ADDITION
Details
was added drop-wise to the above mixture
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08368851B2

Procedure details

432 g of cyclohexanone and 3 g of azobisisobutyronitrile were poured into a five-necked reaction vessel having a capacity of one litter. Then, while introducing nitrogen gas into the reaction vessel, the resultant mixture was heated to 80° C. Then, a mixed liquid constituted by 98.9 g of styrene and 9.1 g of acrylic acid was added drop-wise to the above mixture taking two hours. 30 minutes after finishing of the dropping of the mixed liquid, 3 g of azoisobutyronitrile was added to the resultant mixture and the mixture thus obtained was heated for 5 hours to obtain a styrene-acrylic acid copolymer. The weight average molecular weight of the styrene-acrylic acid copolymer thus obtained was 6900.
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.9 g
Type
reactant
Reaction Step Three
Quantity
9.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
azoisobutyronitrile
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[C:28]([OH:32])(=[O:31])[CH:29]=[CH2:30]>>[CH:20]([CH:30]=[CH:29][C:28]([OH:32])=[O:31])=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
432 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
3 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
98.9 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
azoisobutyronitrile
Quantity
3 g
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, while introducing nitrogen gas into the reaction vessel
ADDITION
Type
ADDITION
Details
was added drop-wise to the above mixture
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.